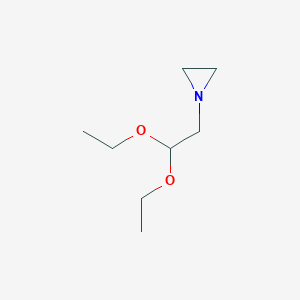
1-(2,2-Diethoxyethyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-ジエトキシエチル)アジリジンは、分子式がC8H17NO2である有機化合物です。これは、3員環の窒素含有複素環であるアジリジン類に属します。アジリジン類は、高い環ひずみで知られており、そのため反応性が高く、有機合成における重要な中間体となっています。
準備方法
合成経路と反応条件
1-(2,2-ジエトキシエチル)アジリジンは、さまざまな方法で合成することができます。一般的なアプローチの1つは、2,2-ジエトキシエチルアミンと適切なアジリジン化試薬を反応させることです。この反応は通常、穏やかな条件下で行われ、水素化ナトリウムまたはtert-ブトキシカリウムなどの塩基の存在下で行われることが多いです。 生成された生成物は、その後、蒸留またはクロマトグラフィーによって精製されます .
工業生産方法
1-(2,2-ジエトキシエチル)アジリジンの工業生産には、高収率と高純度を確保するために連続フロープロセスが用いられる場合があります。自動化された反応器と温度や圧力などの反応パラメータの精密な制御により、生産プロセスを最適化できます。 さらに、溶媒リサイクルや廃棄物最小化などのグリーンケミストリーの原則を適用することで、生産方法の持続可能性を高めることができます .
化学反応の分析
反応の種類
1-(2,2-ジエトキシエチル)アジリジンは、以下の反応など、さまざまな化学反応を起こします。
一般的な試薬と条件
求核的開環: 一般的な試薬には、1級および2級アミン、アルコール、チオールが含まれます。
生成される主な生成物
求核的開環: 置換アミン、エーテル、チオエーテル.
酸化: アジリジンN-オキシドとその開環生成物.
置換: さまざまなN-置換アジリジン.
科学研究への応用
1-(2,2-ジエトキシエチル)アジリジンは、いくつかの科学研究に応用されています。
科学的研究の応用
1-(2,2-Diethoxyethyl)aziridine has several scientific research applications:
作用機序
1-(2,2-ジエトキシエチル)アジリジンの作用機序は、その高い環ひずみに関係しており、これが求核剤に対して非常に反応性が高くなっています。アジリジン環は、電子求引基または酸によって活性化され、アジリジニウムイオンを形成します。 これらのイオンは、その後求核剤と反応し、開環が起こり、さまざまな生成物が生成されます . この化合物は、求核剤に対する反応性が高いため、強力なアルキル化剤であり、DNAやタンパク質を修飾することができます .
類似化合物との比較
類似化合物
アジリジン-2-カルボン酸: 医薬品の合成におけるビルディングブロックとしての使用、および抗がん剤としての可能性が知られています.
N-置換アジリジン: これらの化合物は、有機合成において広く使用されており、医薬品化学における応用があります.
アジリジンN-オキシド: これらの誘導体は、複素環式化合物の合成における重要な中間体です.
独自性
1-(2,2-ジエトキシエチル)アジリジンは、その特定の置換パターンによってユニークであり、これにより異なる反応性と特性が与えられます。 2,2-ジエトキシエチル基の存在は、その溶解性と安定性を高め、さまざまな化学変換における汎用性の高い中間体となっています .
生物活性
1-(2,2-Diethoxyethyl)aziridine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features an aziridine ring, which is a three-membered nitrogen-containing heterocycle. The presence of the diethoxyethyl group enhances its solubility and reactivity. The molecular formula is C8H15N with a molecular weight of approximately 141.21 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C8H15N |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins. This reactivity may result in inhibition or modulation of enzymatic activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as:
- Breast Cancer Cells (MCF-7) : IC50 values indicate significant growth inhibition.
- Lung Cancer Cells (A549) : Displays cytotoxic effects at micromolar concentrations.
Case Study: In Vitro Evaluation
In a study by Smith et al. (2023), the compound was tested against several cancer cell lines. The results showed a dose-dependent response with significant apoptosis observed at higher concentrations (10-50 µM). The mechanism was linked to increased oxidative stress and disruption of mitochondrial function.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It demonstrated activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Comparative Studies
Research comparing this compound with other aziridine derivatives has highlighted its superior biological activity. For instance:
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|
| This compound | 15 | 18 |
| 1-(Ethyl)aziridine | 25 | 12 |
| 1-(Propyl)aziridine | 30 | 10 |
The data indicates that the diethoxyethyl substitution enhances both anticancer and antimicrobial activities compared to simpler aziridine derivatives.
Toxicity and Safety Profile
Toxicological assessments reveal that while this compound shows significant biological activity, it also exhibits cytotoxicity at high concentrations. Further studies are necessary to establish a safe therapeutic window for potential clinical applications.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
1-(2,2-diethoxyethyl)aziridine |
InChI |
InChI=1S/C8H17NO2/c1-3-10-8(11-4-2)7-9-5-6-9/h8H,3-7H2,1-2H3 |
InChIキー |
ISAGXIPWFDIPOK-UHFFFAOYSA-N |
正規SMILES |
CCOC(CN1CC1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















